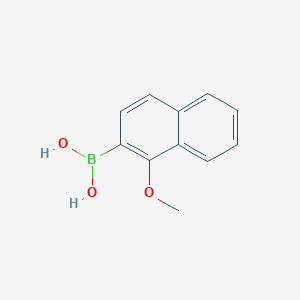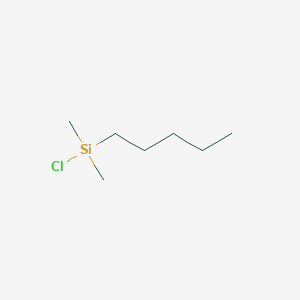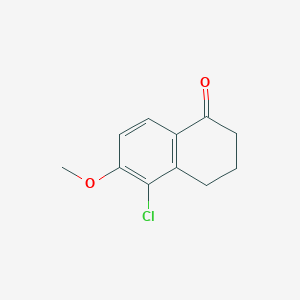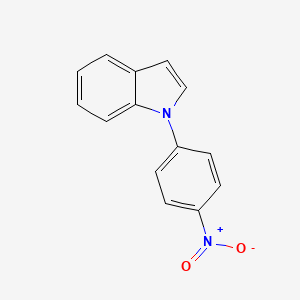
1-(4-nitrophenyl)-1H-indole
Übersicht
Beschreibung
The compound “1-(4-nitrophenyl)-1H-indole” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted at the 1-position with a 4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(4-nitrophenyl)-1H-indole” would consist of an indole ring system with a 4-nitrophenyl group attached at the 1-position . The presence of the nitro group would likely contribute to the compound’s reactivity and could influence its physical and chemical properties .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The nitro group on the phenyl ring could also be reduced to an amine, providing a potential route for further functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-nitrophenyl)-1H-indole” would depend on factors such as its molecular structure and the presence of functional groups . For example, the nitro group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Study
1-(4-nitrophenyl)-1H-indole derivatives are utilized in the synthesis of bioactive molecules. A study by Kumar et al. (2022) explored the synthesis of novel nonsteroidal anti-inflammatory drugs from these derivatives. They synthesized novel 1-(1H-indol-1-yl)ethanone compounds, analyzing their effects on the COX-2 enzyme and testing their analgesic and anti-inflammatory activity in vivo (Kumar, Deepika, Porwal, & Mishra, 2022).
Photolysis and CO2/O2 Absorption
A novel application of 2-(4-nitrophenyl)-1H-indole (NPI) derivatives is in photolysis, where these compounds act as photolabile protecting groups. Lin and Abe (2021) synthesized caged benzoic acids featuring the NPI chromophore, which released benzoic acid upon photolysis. This process also demonstrated an artificial breathing-type reaction, absorbing O2 and eliminating CO2 under photolysis conditions (Lin & Abe, 2021).
Antibacterial Activity
Indole derivatives, including those related to 1-(4-nitrophenyl)-1H-indole, have shown potential in antibacterial applications. Al-Hiari et al. (2006) described the synthesis of 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole and its analogs, exhibiting significant antibacterial potency against E. coli and S. aureus (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).
Anti-inflammatory and Analgesic Efficacy
In addition to their role in synthesis, 1-(4-nitrophenyl)-1H-indole derivatives have been evaluated for their biological properties, particularly anti-inflammatory and analgesic efficacy. Kumar et al. (2022) found that one of the synthesized indole derivatives exhibited the strongest anti-inflammatory and analgesic activity among the studied compounds (Kumar et al., 2022).
Synthesis of Eco-Friendly Fungicides and Bactericides
Research by Singh and Nagpal (2005) explored the synthesis of novel eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, including 1-(4-nitrophenyl)-1H-indole. These compounds demonstrated considerable antimicrobial activity and were found to be less toxic to male albino rats compared to standard fungicides (Singh & Nagpal, 2005).
Spectroscopic and Structural Analysis
Indole derivatives, including those similar to 1-(4-nitrophenyl)-1H-indole, have been the subject of detailed spectroscopic and structural analysis. Bhat et al. (2017) synthesized 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole and performed comprehensive structural characterization using techniques like XRD, FTIR, FT-Raman, and NMR (Bhat, Dar, Ahmad, & Khan, 2017).
Synthesis of Novel Indole-Based Inhibitors
Indole derivatives are also investigated for their role in synthesizing novel inhibitors for specific enzymes. Tomoo et al. (2014) designed new indole-based inhibitors targeting cytosolic phospholipase A2α, a significant enzyme in various physiological processes (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).
Wirkmechanismus
Zukünftige Richtungen
The study and development of indole derivatives is a vibrant field of research due to their prevalence in natural products and pharmaceuticals . “1-(4-nitrophenyl)-1H-indole” could potentially be studied for its biological activity or used as a building block for the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSHEWBPWSITAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-1H-indole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)
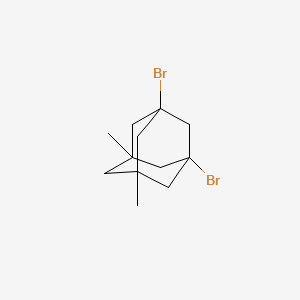
![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
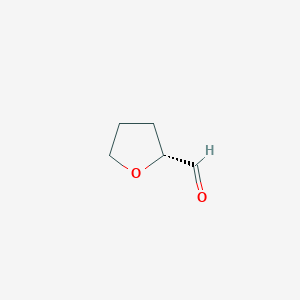
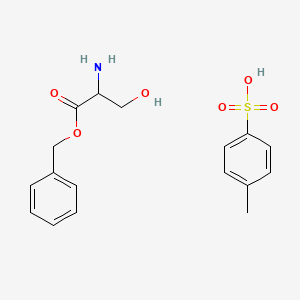
![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)
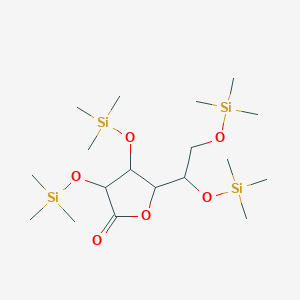
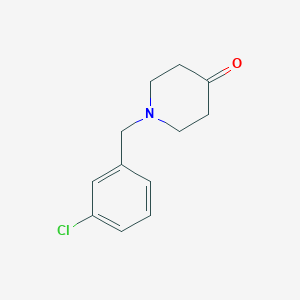
![Methyl 1-[(2,4-dichlorophenyl)methyl]-1h-indazole-3-carboxylate](/img/structure/B3180686.png)
